4-(4-Carboxy-3-fluorophenyl)-3-hydroxybenzoic acid
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Overview
Description
4-(4-Carboxy-3-fluorophenyl)-3-hydroxybenzoic acid is an organic compound that features both carboxylic acid and hydroxyl functional groups attached to a benzene ring. The presence of a fluorine atom adds unique properties to the compound, making it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Carboxy-3-fluorophenyl)-3-hydroxybenzoic acid typically involves multi-step organic reactions. One common method includes the following steps:
Starting Material: The synthesis often begins with commercially available 4-fluorobenzoic acid.
Nitration: The 4-fluorobenzoic acid undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amine group.
Diazotization: The amine group is converted to a diazonium salt.
Coupling Reaction: The diazonium salt undergoes a coupling reaction with a phenol derivative to introduce the hydroxyl group.
Carboxylation: Finally, the compound is carboxylated to introduce the carboxylic acid group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
4-(4-Carboxy-3-fluorophenyl)-3-hydroxybenzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) can be used for substitution reactions.
Major Products
Oxidation: The major product is 4-(4-Carboxy-3-fluorophenyl)-3-oxobenzoic acid.
Reduction: The major product is 4-(4-Carboxy-3-fluorophenyl)-3-hydroxybenzyl alcohol.
Substitution: The major products depend on the nucleophile used, such as 4-(4-Carboxy-3-hydroxyphenyl)-3-hydroxybenzoic acid when hydroxide is used.
Scientific Research Applications
4-(4-Carboxy-3-fluorophenyl)-3-hydroxybenzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in anti-inflammatory and anticancer therapies.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(4-Carboxy-3-fluorophenyl)-3-hydroxybenzoic acid involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes and receptors, altering their activity.
Pathways Involved: It may influence signaling pathways related to inflammation and cell proliferation, making it a candidate for therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
- 4-Carboxy-3-fluorobenzeneboronic acid
- 4-(4-Carboxy-3-fluorophenyl)-2-fluorobenzoic acid
- 3-(4-Carboxy-3-fluorophenyl)-4-fluorobenzoic acid
Uniqueness
4-(4-Carboxy-3-fluorophenyl)-3-hydroxybenzoic acid is unique due to the presence of both carboxylic acid and hydroxyl groups on the benzene ring, along with a fluorine atom. This combination of functional groups imparts distinct chemical properties, such as increased reactivity and potential biological activity, making it valuable for various applications.
Properties
IUPAC Name |
4-(4-carboxy-2-hydroxyphenyl)-2-fluorobenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9FO5/c15-11-5-7(1-4-10(11)14(19)20)9-3-2-8(13(17)18)6-12(9)16/h1-6,16H,(H,17,18)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQLIMYFJHZNUHF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=C(C=C(C=C2)C(=O)O)O)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9FO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80690923 |
Source
|
Record name | 3'-Fluoro-2-hydroxy[1,1'-biphenyl]-4,4'-dicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80690923 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261970-01-7 |
Source
|
Record name | 3'-Fluoro-2-hydroxy[1,1'-biphenyl]-4,4'-dicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80690923 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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